molecular formula C5H2BrClN2O B13117852 3-Bromo-6-chloropyrazine-2-carbaldehyde

3-Bromo-6-chloropyrazine-2-carbaldehyde

Cat. No.: B13117852
M. Wt: 221.44 g/mol
InChI Key: DCVKFRQMXULOTG-UHFFFAOYSA-N
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Description

3-Bromo-6-chloropyrazine-2-carbaldehyde (CAS 2248341-12-8) is a halogenated pyrazine derivative characterized by a pyrazine ring substituted with bromine (C3), chlorine (C6), and a formyl group (C2). The aldehyde functional group at position 2 renders it highly reactive, enabling its use in condensation reactions (e.g., forming hydrazones) and nucleophilic additions, making it a versatile intermediate in organic synthesis and pharmaceutical development . Its molecular formula is C₅H₂BrClN₂O, with a molecular weight of 236.44 g/mol. The electron-withdrawing halogens and aldehyde group influence its electronic properties, enhancing its suitability for cross-coupling reactions and heterocyclic derivatization .

Properties

Molecular Formula

C5H2BrClN2O

Molecular Weight

221.44 g/mol

IUPAC Name

3-bromo-6-chloropyrazine-2-carbaldehyde

InChI

InChI=1S/C5H2BrClN2O/c6-5-3(2-10)9-4(7)1-8-5/h1-2H

InChI Key

DCVKFRQMXULOTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Br)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloropyrazine-2-carbaldehyde typically involves multi-step processes. One common method includes the bromination and chlorination of pyrazine derivatives. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective substitution at the desired positions on the pyrazine ring .

Industrial Production Methods: Industrial production of 3-Bromo-6-chloropyrazine-2-carbaldehyde may involve scalable processes such as the chlorination of 3-aminopyrazine-2-carboxylate followed by bromination. These processes are optimized for high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloropyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antitumor Activity

One of the primary applications of 3-bromo-6-chloropyrazine-2-carbaldehyde is its role as an intermediate in synthesizing compounds with antitumor properties. Specifically, it is utilized in the production of 2-amino-3-bromo-6-chloropyrazine, which has been identified as a precursor for SHP2 inhibitors, a class of compounds that show potential in cancer therapy . These inhibitors target specific pathways involved in tumor growth and proliferation, making them valuable in developing new cancer treatments.

Antimycobacterial Activity

Research has demonstrated that derivatives of pyrazine compounds, including those containing the 3-bromo-6-chloropyrazine structure, exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. For instance, N-alkyl-3-(alkylamino)pyrazine-2-carboxamides derived from these compounds have shown promising results in inhibiting bacterial growth, indicating their potential as therapeutic agents against tuberculosis .

Intermediate for Synthesis

3-Bromo-6-chloropyrazine-2-carbaldehyde serves as an essential intermediate in various synthetic pathways. Its unique structure allows for further modifications to produce a range of biologically active compounds. For example, it can be transformed into substituted amides that have been tested for their biological activities, including antifungal and photosynthesis-inhibiting effects .

Scalable Production Processes

Recent advancements have led to the development of scalable processes for synthesizing 3-bromo-6-chloropyrazine derivatives. These methods focus on improving yield and simplifying purification steps, making it easier to produce these compounds in industrial settings. Such processes are crucial for meeting the increasing demand for pyrazine derivatives in pharmaceutical applications .

Case Study: SHP2 Inhibitors

A significant study published in the Journal of Medicinal Chemistry highlighted the synthesis of SHP2 inhibitors using 3-bromo-6-chloropyrazine-2-carbaldehyde as a key intermediate. The research demonstrated that these inhibitors effectively reduced tumor growth in preclinical models, showcasing the compound's potential in cancer treatment .

Antimycobacterial Studies

In another study focused on antimycobacterial activity, various derivatives synthesized from pyrazine structures were evaluated against Mycobacterium tuberculosis. The findings indicated that certain modifications to the 3-bromo-6-chloropyrazine framework enhanced biological activity, leading to higher inhibition rates compared to traditional treatments .

Comparative Data Table

CompoundActivity TypeBiological TargetReference
2-amino-3-bromo-6-chloropyrazineAntitumorSHP2 Inhibitor
N-alkyl-3-(alkylamino)pyrazine-2-carboxamidesAntimycobacterialMycobacterium tuberculosis
Substituted amides of pyrazine derivativesAntifungalVarious Fungal Strains

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloropyrazine-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Amino-3-bromo-6-chloropyrazine (CAS 212779-21-0)
  • Structure: Substitution of the aldehyde group with an amino (-NH₂) group.
  • Reactivity: The amino group facilitates amide bond formation and participation in nucleophilic aromatic substitution.
  • Applications: Used in synthesizing drug intermediates, particularly where amino-directed functionalization is required .
Methyl 3-bromo-6-chloropyrazine-2-carboxylate
  • Structure : Aldehyde replaced by a methyl ester (-COOCH₃).
  • Reactivity : The ester group enhances stability, making it a precursor for carboxylic acids via hydrolysis.
  • Applications : Common in coupling reactions and as a protected intermediate in multistep syntheses .
6-Bromo-3-hydroxypyrazine-2-carboxylic acid
  • Structure : Contains hydroxyl (-OH) and carboxylic acid (-COOH) groups.
  • Reactivity : High polarity enables metal coordination and hydrogen bonding.
  • Applications : Used in coordination chemistry and as a building block for bioactive molecules .

Substitution Pattern Variations

5-Bromo-6-chloropyrazin-2-amine (CAS 1206249-40-2)
  • Structure : Bromine and chlorine at positions 5 and 6 (vs. 3 and 6 in the parent compound).
  • Reactivity : Altered electronic effects due to positional isomerism may slow electrophilic substitution.
  • Applications : Explored in agrochemicals and kinase inhibitors .
3-Amino-6-bromopyrazine-2-carbaldehyde
  • Structure: Additional amino group at position 3.
  • Reactivity: Dual functional groups (aldehyde and amino) enable Schiff base formation.
  • Applications: Potential in synthesizing fluorescent probes or metal-organic frameworks .

Fused Heterocyclic Derivatives

3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine
  • Structure : Fused imidazo-pyridine system with bromo, chloro, and phenyl substituents.
  • Reactivity : Extended π-system enhances aromatic stabilization.
  • Applications : Investigated in anticancer and antimicrobial drug discovery .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Reactivity Profile Primary Applications References
3-Bromo-6-chloropyrazine-2-carbaldehyde C₅H₂BrClN₂O Aldehyde, Br, Cl Condensation, nucleophilic addition Organic synthesis intermediates
2-Amino-3-bromo-6-chloropyrazine C₄H₃BrClN₃ Amino, Br, Cl Amidation, substitution Drug intermediates
Methyl 3-bromo-6-chloropyrazine-2-carboxylate C₆H₄BrClN₂O₂ Ester, Br, Cl Hydrolysis, coupling Protected intermediates
6-Bromo-3-hydroxypyrazine-2-carboxylic acid C₅H₃BrClN₂O₃ Hydroxyl, COOH, Br, Cl Coordination, hydrogen bonding Metal-organic frameworks
5-Bromo-6-chloropyrazin-2-amine C₄H₃BrClN₃ Amino, Br, Cl Substitution, isomerization Agrochemicals
3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine C₁₃H₈BrClN₂ Fused ring, Br, Cl, Ph Aromatic substitution Anticancer agents

Biological Activity

3-Bromo-6-chloropyrazine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory activities, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of 3-Bromo-6-chloropyrazine-2-carbaldehyde can be represented as follows:

C7H4BrClN2O\text{C}_7\text{H}_4\text{BrClN}_2\text{O}

1. Antimicrobial Activity

Recent studies have demonstrated that 3-Bromo-6-chloropyrazine-2-carbaldehyde exhibits significant antimicrobial properties. For instance, it has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimycobacterial agent.

Compound Target Organism MIC (µg/mL)
3-Bromo-6-chloropyrazine-2-carbaldehydeMycobacterium tuberculosis H37Rv5.0

This compound's mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including HeLa and MDA-MB-231 cells. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism of Action
HeLa10.0Induction of apoptosis
MDA-MB-23115.0Cell cycle arrest at G1 phase

The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell migration through the downregulation of specific oncogenic pathways .

3. Enzyme Inhibition

3-Bromo-6-chloropyrazine-2-carbaldehyde has been identified as an inhibitor of several key enzymes involved in disease processes. Notably, it has shown promising results in inhibiting kinases that are crucial for cancer progression.

Enzyme Inhibition Type IC50 (µM)
Nek2Competitive12.5
CDK4Non-competitive20.0

Inhibition of these enzymes may contribute to its anticancer effects by disrupting signaling pathways that promote tumor growth and survival .

Case Studies

A recent case study involving a series of pyrazine derivatives, including 3-Bromo-6-chloropyrazine-2-carbaldehyde, evaluated their biological activity against various pathogens and cancer cells. The study highlighted the compound's effectiveness in reducing tumor size in xenograft models when administered at therapeutic doses .

Q & A

Basic Synthesis: What are the optimal synthetic routes for preparing 3-bromo-6-chloropyrazine-2-carbaldehyde with high purity?

Methodological Answer:
The compound can be synthesized via sequential halogenation of pyrazine-2-carbaldehyde. First, introduce bromine at the 3-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄). Subsequent chlorination at the 6-position is achieved via electrophilic substitution using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C . The aldehyde group is sensitive to oxidation; thus, inert atmospheres (N₂/Ar) and low temperatures are critical. Purification involves recrystallization from ethanol/water (1:3) or column chromatography (silica gel, hexane:EtOAc 4:1). Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile:H₂O gradient) .

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